Cas no 1225707-81-2 (3-(4-propylphenyl)prop-2-ynoic acid)

3-(4-propylphenyl)prop-2-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-propylphenyl)prop-2-ynoic acid
-
- MDL: MFCD16302714
- インチ: 1S/C12H12O2/c1-2-3-10-4-6-11(7-5-10)8-9-12(13)14/h4-7H,2-3H2,1H3,(H,13,14)
- InChIKey: RGJNIEUQOSFVKJ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C#CC1=CC=C(CCC)C=C1
3-(4-propylphenyl)prop-2-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8569927-5.0g |
3-(4-propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 95.0% | 5.0g |
$1530.0 | 2025-02-20 | |
Enamine | EN300-8569927-0.5g |
3-(4-propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 95.0% | 0.5g |
$407.0 | 2025-02-20 | |
Enamine | EN300-8569927-1.0g |
3-(4-propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 95.0% | 1.0g |
$528.0 | 2025-02-20 | |
Enamine | EN300-8569927-0.25g |
3-(4-propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 95.0% | 0.25g |
$216.0 | 2025-02-20 | |
Aaron | AR028I8U-5g |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 5g |
$2129.00 | 2023-12-16 | |
Aaron | AR028I8U-100mg |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 100mg |
$234.00 | 2025-02-16 | |
Aaron | AR028I8U-1g |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 1g |
$751.00 | 2025-02-16 | |
Aaron | AR028I8U-10g |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 10g |
$3145.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333905-500mg |
3-(4-Propylphenyl)prop-2-ynoic acid |
1225707-81-2 | 98% | 500mg |
¥9518.00 | 2024-08-09 | |
Aaron | AR028I8U-2.5g |
3-(4-propylphenyl)prop-2-ynoicacid |
1225707-81-2 | 95% | 2.5g |
$1447.00 | 2025-02-16 |
3-(4-propylphenyl)prop-2-ynoic acid 関連文献
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-(4-propylphenyl)prop-2-ynoic acidに関する追加情報
Introduction to 3-(4-propylphenyl)prop-2-ynoic acid (CAS No: 1225707-81-2)
3-(4-propylphenyl)prop-2-ynoic acid, identified by its Chemical Abstracts Service (CAS) number 1225707-81-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This compound belongs to the class of propynoic acids, characterized by the presence of a propargyl group (-C≡CCH₃) attached to a carboxylic acid moiety. The aromatic ring in this molecule is substituted with a 4-propylphenyl group, which introduces unique electronic and steric properties that make it a promising candidate for various biochemical applications.
The structural features of 3-(4-propylphenyl)prop-2-ynoic acid contribute to its potential biological activity. The propargyl group is known to participate in various chemical reactions, including nucleophilic additions and cycloadditions, which are pivotal in the synthesis of complex molecules. Additionally, the phenyl ring with a propyl substituent at the para position enhances lipophilicity, improving membrane permeability and thus bioavailability. These characteristics make it an attractive scaffold for drug design and development.
In recent years, there has been growing interest in exploring the pharmacological properties of propynoic acid derivatives. Studies have demonstrated that compounds containing the propargyl moiety exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. For instance, research has shown that certain propynoic acids can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that 3-(4-propylphenyl)prop-2-ynoic acid may possess similar therapeutic potential.
The 4-propylphenyl substituent in 3-(4-propylphenyl)prop-2-ynoic acid further influences its pharmacokinetic behavior. The presence of this bulky group can affect binding affinity to biological targets by introducing steric hindrance, which may be beneficial in designing selective inhibitors. Moreover, computational studies have indicated that the aromatic ring system can engage in π-stacking interactions with biomolecules, enhancing binding stability. These interactions are crucial for the development of high-affinity ligands for therapeutic purposes.
Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SARs) in optimizing drug candidates. 3-(4-propylphenyl)prop-2-ynoic acid serves as a valuable intermediate in synthesizing more complex molecules with tailored biological activities. For example, derivatives of this compound have been explored as modulators of G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes. The propargyl group provides a handle for further functionalization, allowing chemists to modify properties such as solubility and metabolic stability.
The synthesis of 3-(4-propylphenyl)prop-2-ynoic acid involves multi-step organic reactions, typically starting from commercially available precursors like 4-propylaniline or 4-propylbenzaldehyde. Key steps include functional group transformations such as oxidation to introduce the carboxylic acid moiety and subsequent coupling reactions to form the propargyl linkage. Modern synthetic methodologies, including transition metal-catalyzed reactions like Sonogashira coupling, have streamlined these processes, enabling efficient production at scale.
In vitro studies have begun to unravel the potential therapeutic applications of 3-(4-propylphenyl)prop-2-ynoic acid. Preliminary data suggest that this compound exhibits inhibitory effects on certain kinases associated with cancer progression. The propargyl group’s ability to undergo Michael additions with nucleophiles has been exploited to develop kinase inhibitors that target specific signaling pathways. Additionally, its antioxidant properties have been observed in cell-based assays, indicating potential utility in combating oxidative stress-related diseases.
The pharmaceutical industry is increasingly leveraging computational chemistry tools to predict and optimize the properties of novel compounds like 3-(4-propylphenyl)prop-2-ynoic acid. Molecular docking simulations have been employed to assess binding affinities to target proteins, while quantum mechanical calculations help elucidate electronic structures and reactivity patterns. These approaches accelerate the drug discovery process by identifying promising candidates early in the development pipeline.
Future research directions for 3-(4-propylphenyl)prop-2-ynoic acid include exploring its role in modulating neural pathways associated with neurodegenerative disorders. The compound’s ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors makes it a candidate for treating conditions such as Alzheimer’s disease or Parkinson’s disease. Furthermore, its potential as a prodrug—a precursor that is metabolically converted into an active therapeutic— merits further investigation.
Environmental considerations also play a role in the development and application of 3-(4-propylphenyl)prop-2-ynoic acid. Sustainable synthetic routes are being developed to minimize waste and reduce environmental impact. Green chemistry principles are being integrated into synthetic protocols, emphasizing atom economy and energy efficiency. Such practices ensure that pharmaceutical development aligns with global sustainability goals while maintaining high standards of quality and efficacy.
In conclusion,3-(4-propylphenyl)prop-2-ynoic acid (CAS No: 1225707-81-2) is a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases. As research continues to uncover its biological activities and optimize synthetic methodologies,3-(4-propylphenyl)prop-2-ynoic acid is poised to play a crucial role in advancing pharmaceutical innovation.
1225707-81-2 (3-(4-propylphenyl)prop-2-ynoic acid) Related Products
- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)
- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)
- 2639408-03-8(2-amino-3-(1-methylcyclopropyl)propanoic acid hydrochloride)
- 866843-17-6(3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)
- 2097813-15-3(benzyl N-4-chloro-2-(hydroxymethyl)phenylcarbamate)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)
- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)
- 1661020-98-9((6-Fluoronaphthalen-2-yl)boronic acid)
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)




